molecular formula C9H18O6 B11828736 1,2,6-Tri-O-methyl-D-glucopyranoside

1,2,6-Tri-O-methyl-D-glucopyranoside

Cat. No.: B11828736
M. Wt: 222.24 g/mol
InChI Key: FIORXPJOOANBBK-LOFWALOHSA-N
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Description

1,2,6-Tri-O-methyl-D-glucopyranoside is a synthetic glucose derivative. It is a type of monosaccharide that has been chemically modified by the addition of methyl groups at the 1, 2, and 6 positions of the glucose molecule. This compound is particularly significant in the field of glycoconjugate research, where it is used to create targeted glycoconjugates for diagnosing and treating diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-Tri-O-methyl-D-glucopyranoside typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Tri-O-methyl-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1,2,6-Tri-O-methyl-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex glycoconjugates.

    Biology: Plays a role in cell recognition studies and the development of drug delivery systems.

    Medicine: Utilized in the research of diagnostic tools and therapeutic agents for various diseases.

    Industry: Employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,6-Tri-O-methyl-D-glucopyranoside involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside
  • Methyl 3,6-di-O-galloyl-α-D-glucopyranoside
  • Ethyl 2,3-di-O-galloyl-α-D-glucopyranoside

Uniqueness

1,2,6-Tri-O-methyl-D-glucopyranoside is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in creating targeted glycoconjugates and studying cell recognition mechanisms .

Biological Activity

1,2,6-Tri-O-methyl-D-glucopyranoside (TMDG) is a methylated derivative of D-glucopyranoside that has garnered attention for its potential biological activities. This compound is of interest in various fields, including pharmacology and biochemistry, due to its structural properties and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups at the 1, 2, and 6 positions of the glucopyranose ring. This modification alters its solubility, stability, and biological activity compared to its parent compound.

  • Chemical Formula : C₉H₁₈O₆
  • Molecular Weight : 206.24 g/mol

Synthesis

The synthesis of TMDG typically involves the methylation of D-glucopyranoside using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction conditions can be optimized to achieve high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that TMDG exhibits significant antimicrobial properties. For instance, a study reported that TMDG derivatives showed promising activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that TMDG could be developed as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have indicated that TMDG may possess anticancer properties. For example, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and liver cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

  • Cell Line : MCF-7 (breast cancer)
  • IC50 : 25 µg/mL after 48 hours of treatment.

Anti-inflammatory Effects

TMDG has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for TMDG in managing inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of TMDG against multi-drug resistant strains of bacteria. The results indicated that TMDG was effective in reducing bacterial load in infected tissue models.
  • Cancer Cell Line Studies : In a comparative study with other glycosides, TMDG demonstrated superior cytotoxicity against liver cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.
  • Inflammation Model : In an animal model of arthritis, TMDG administration resulted in reduced swelling and pain scores compared to controls, highlighting its therapeutic potential in inflammatory conditions.

Properties

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

(2R,3S,4S,5R)-5,6-dimethoxy-2-(methoxymethyl)oxane-3,4-diol

InChI

InChI=1S/C9H18O6/c1-12-4-5-6(10)7(11)8(13-2)9(14-3)15-5/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1

InChI Key

FIORXPJOOANBBK-LOFWALOHSA-N

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC)O)O

Canonical SMILES

COCC1C(C(C(C(O1)OC)OC)O)O

Origin of Product

United States

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